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Introduction

The Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) ubiquitously expressed (FAU) gene
encodes a fusion protein comprised of a ubiquitin-like protein (FUBI) at the N-terminus and the
ribosomal protein S30 at the C-terminus. Emerging evidence suggests that FAU plays a
significant role in apoptosis, acting as a putative tumor suppressor.[1][2] Studies have
demonstrated that FAU's pro-apoptotic function may be mediated through its interaction with
Bcl-G, a member of the Bcl-2 family of apoptosis regulators.[1] Downregulation of FAU has
been observed in various cancers, correlating with poor prognosis. The generation of FAU
protein knockout cell lines is, therefore, a critical tool for elucidating its precise role in cell
death pathways and for identifying potential therapeutic targets in cancer and other diseases.

This document provides a comprehensive guide for creating and validating FAU knockout cell
lines using the CRISPR-Cas9 system. It includes detailed experimental protocols, data
presentation tables, and visual diagrams of the workflow and associated signaling pathways.

l. Quantitative Data Summary

Successful generation of FAU knockout cell lines requires rigorous validation to confirm the
absence of the target protein and to quantify the resulting phenotype. Below are tables
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summarizing expected quantitative data from key validation experiments.

Table 1: CRISPR-Cas9 Knockout Efficiency for the FAU Gene

Expected
Parameter Method o Notes
Efficiency (%)
Initial assessment of
) T7 Endonuclease | on-target cleavage in
Indel Formation 70-90% )
Assay the bulk population of
transfected cells.
Confirms frameshift
Knockout ) >95% (of selected ] o
] ) Sanger Sequencing mutations in individual
Confirmation clones) )
clonal populations.
Validates the
] >99% (of confirmed complete absence of
Protein Knockout Western Blot .
knockout clones) FAU protein

expression.

Table 2: Phenotypic Analysis of FAU Knockout Cell Lines - Apoptosis Assays

. Expected Fold
Wild-Type (WT) FAU Knockout

Assay Method Change (KO
Cells (KO) Cells
vs. WT)
] Annexin V/PI 2-5% Apoptotic 2-5% Apoptotic No significant
Basal Apoptosis o
Staining Cells Cells change
UV-Induced Annexin V/PI 30-50% 15-25% ~0.5-fold
Apoptosis Staining Apoptotic Cells Apoptotic Cells decrease
Caspase-3/7 Caspase-Glo 3/7  Normalized to 0.4-0.6 ~0.5-fold
Activity Assay 1.0 o decrease

Note: The expected values are illustrative and may vary depending on the cell line and specific
experimental conditions.
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Il. Experimental Protocols

This section provides detailed methodologies for the key experiments involved in generating
and validating FAU knockout cell lines.

Protocol 1: CRISPR-Cas9 Mediated Knockout of the FAU
Gene

1.1. Guide RNA (gRNA) Design and Synthesis

» Target Selection: The human FAU gene consists of five exons.[3] To ensure complete loss of
function, target the first exon to introduce a frameshift mutation early in the coding sequence.

* gRNA Design: Use a web-based tool (e.g., CHOPCHOP, Synthego CRISPR Design Tool) to
design gRNAs targeting exon 1 of the human FAU gene (NCBI Gene ID: 2197). A potential
gRNA sequence targeting exon 1 is: 5'-~ACCGGTCGAGGAGCTGCCGC-3'. Ensure the
selected gRNA has a high on-target score and minimal predicted off-target effects.

o gRNA Synthesis: Synthesize the gRNA using a commercially available kit or order a
synthetic single guide RNA (sgRNA).

1.2. Vector Construction (for plasmid-based delivery)

o Clone the designed gRNA sequence into a CRISPR-Cas9 expression vector (e.g.,
pSpCas9(BB)-2A-GFP, Addgene plasmid #48138) that co-expresses the gRNA and Cas9
nuclease.

 Verify the correct insertion of the gRNA sequence into the vector by Sanger sequencing.
1.3. Cell Culture and Transfection

e Culture the desired human cell line (e.g., HEK293T, HelLa) in the appropriate medium and
conditions until they reach 70-80% confluency.

o Transfect the cells with the Cas9-gRNA plasmid using a suitable transfection reagent (e.qg.,
Lipofectamine 3000) or electroporation. For ribonucleoprotein (RNP) delivery, complex the
synthetic gRNA with purified Cas9 protein and deliver using electroporation.
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 Include a negative control (e.g., a scrambled gRNA) and a positive control (e.g., a gRNA
targeting a gene known to be non-essential for cell viability).

1.4. Clonal Selection and Expansion

e FACS (for fluorescent reporter vectors): 48-72 hours post-transfection, sort GFP-positive
cells into a 96-well plate at a density of a single cell per well using fluorescence-activated cell
sorting (FACS).

 Limiting Dilution (for non-reporter systems): Serially dilute the transfected cells in a 96-well
plate to achieve a statistical probability of one cell per well.

o Culture the single-cell clones in conditioned medium until visible colonies form.

» Expand the individual clones into larger culture vessels for further analysis.

Protocol 2: Validation of FAU Knockout

2.1. Genomic DNA Extraction and PCR

o Extract genomic DNA from each expanded clone and from wild-type (WT) cells.

» Design PCR primers flanking the gRNA target site in exon 1 of the FAU gene.

e Perform PCR to amplify the target region from the genomic DNA of each clone and WT cells.
2.2. Sanger Sequencing

o Purify the PCR products and send them for Sanger sequencing.

e Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by
Decomposition) or by visual inspection to identify insertions or deletions (indels) that cause a
frameshift mutation.

2.3. Western Blot Analysis
o Prepare total protein lysates from the WT and confirmed knockout clones.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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» Probe the membrane with a primary antibody specific for the FAU protein. FAU protein may
appear as two bands around 14 and 17 kDa.

» Use a loading control antibody (e.g., GAPDH, [3-actin) to ensure equal protein loading.

¢ Incubate with a secondary antibody conjugated to HRP and visualize the bands using a
chemiluminescence detection system. The absence of the FAU protein band in the knockout
clones confirms a successful knockout at the protein level.

Protocol 3: Phenotypic Analysis - Apoptosis Assay

3.1. Cell Treatment
e Seed an equal number of WT and FAU KO cells in multi-well plates.

 Induce apoptosis using a known stimulus, such as UV-C irradiation (e.g., 100 J/m?2). Include
an untreated control for both WT and KO cells.

3.2. Annexin V and Propidium lodide (PI) Staining

At a predetermined time point post-treatment (e.g., 24 hours), harvest the cells.

Wash the cells with cold PBS.

Resuspend the cells in Annexin V binding buffer.

Add FITC-conjugated Annexin V and PI to the cell suspension.

Incubate in the dark for 15 minutes at room temperature.

Analyze the cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V-
positive, Pl-negative), late apoptotic/necrotic (Annexin V-positive, Pl-positive), and live cells
(Annexin V-negative, Pl-negative).

3.3. Caspase-3/7 Activity Assay

e Seed WT and FAU KO cells in a white-walled 96-well plate.

 Induce apoptosis as described in section 3.1.
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e At the desired time point, add a caspase-3/7 substrate reagent (e.g., Caspase-Glo® 3/7
Assay reagent) to each well.

e Incubate at room temperature for 1-2 hours.

e Measure the luminescence using a plate reader. The luminescent signal is proportional to the
amount of active caspase-3/7.

lll. Visualization of Workflows and Pathways

Experimental Workflow for Generating FAU Knockout
Cell Lines
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Caption: Workflow for generating and validating FAU knockout cell lines.

Proposed FAU-Mediated Apoptotic Sighaling Pathway
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Caption: Proposed signaling pathway of FAU-mediated apoptosis via Bcl-G.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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